3-(Furan-3-yl)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-(furan-3-yl)pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-5-8-9(12-3-2-11-8)7-1-4-13-6-7/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYVEAHLAZYDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)pyrazine-2-carbonitrile typically involves the reaction of furan derivatives with pyrazine derivatives under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where functional groups on the furan or pyrazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(Furan-3-yl)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It finds applications in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the pyrazine-carbonitrile core significantly impacts molecular properties. Below is a comparative analysis:
Key Observations :
- Electron Effects: The furan group (electron-donating) contrasts with chloro (electron-withdrawing) and trifluoromethylphenoxy (strongly electron-withdrawing), altering reactivity in cross-coupling or nucleophilic substitution reactions .
- Solubility: Amino-substituted derivatives (e.g., 3-aminopyrazine-2-carbonitrile) exhibit higher polarity, enhancing aqueous solubility compared to hydrophobic trifluoromethylphenoxy derivatives .
- Biological Activity : Furan-containing compounds may face metabolic oxidation challenges, whereas trifluoromethyl groups improve metabolic stability and bioavailability .
Biological Activity
3-(Furan-3-yl)pyrazine-2-carbonitrile is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into its biological properties, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a furan moiety and a cyano group. Its unique structure contributes to its reactivity and potential therapeutic applications. The presence of the furan and pyrazine rings enhances its interaction with biological molecules, making it a candidate for various pharmacological investigations.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been shown to modulate cell signaling pathways and gene expression, which are critical in cancer biology. Specifically, the compound may influence kinase activity and transcription factor modulation, leading to alterations in cellular processes that could inhibit tumor growth.
Mechanism of Action:
- Cell Signaling Modulation: The compound appears to interact selectively with certain enzymes and receptors, influencing their activity.
- Transcription Factor Interaction: It may alter the activity of transcription factors involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antifungal and antimycobacterial activities, although detailed investigations are still required to establish its efficacy against specific pathogens .
Comparative Analysis with Similar Compounds
A comparative study of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Aminopyrazine-2-carbonitrile | 0.83 | Contains an amino group enhancing reactivity |
| 6-Methylpyrazine-2-carbonitrile | 0.76 | Methyl substitution may influence solubility |
| 5-Methylpyrazine-2,3-dicarbonitrile | 0.73 | Dicarbonitrile structure increases reactivity |
| 3-Aminopyrazine-2-carbonitrile | 0.71 | Amino group offers potential biological activity |
| 3-Chloropyrazine-2-carbonitrile | 0.66 | Chlorine substitution alters electronic properties |
These comparisons reveal how variations in functional groups can significantly influence the biological activity and chemical behavior of related compounds.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods often involve multi-step reactions that incorporate furan and pyrazine derivatives through cyclization processes. The synthesis is crucial for obtaining sufficient quantities for biological testing and further research.
Case Studies
- Anticancer Study : A study demonstrated that treatment with this compound led to reduced proliferation in cancer cell lines by modulating key signaling pathways involved in cell growth and survival.
- Antimicrobial Evaluation : In vitro tests indicated promising results against various fungal strains, suggesting its potential use as a lead compound in developing new antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
